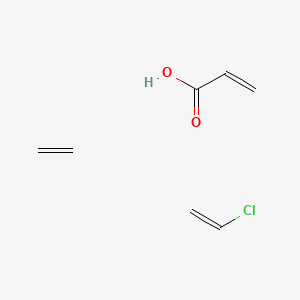

Chloroethene;ethene;prop-2-enoic acid

Description

Properties

CAS No. |

26713-16-6 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

chloroethene;ethene;prop-2-enoic acid |

InChI |

InChI=1S/C3H4O2.C2H3Cl.C2H4/c1-2-3(4)5;1-2-3;1-2/h2H,1H2,(H,4,5);2H,1H2;1-2H2 |

InChI Key |

ZRZFOAKJMFTZBG-UHFFFAOYSA-N |

Canonical SMILES |

C=C.C=CC(=O)O.C=CCl |

Related CAS |

26713-16-6 |

Origin of Product |

United States |

Preparation Methods

Continuous Copolymerization via Preheated Monomer Mixing

Preheating and Mixing of Monomers

The terpolymerization process begins with preheating prop-2-enoic acid to 50–100°C in a tubular preheater, ensuring reduced viscosity and improved miscibility with gaseous chloroethene and ethene. The monomers are introduced into a mixing pipe at controlled flow rates (200–400 kg/h for each component), where turbulent flow ensures homogeneity. The mass ratio of prop-2-enoic acid to chloroethene and ethene is maintained at 1:0.81–1.05 to prevent phase separation.

Reaction Kinetics and Catalytic Systems

The mixed monomers enter a reaction kettle containing a 50% aqueous ZnCl₂ solution, which acts as a Lewis acid catalyst. At 100–160°C and 0.01–0.2 MPa, ZnCl₂ facilitates the nucleophilic addition of prop-2-enoic acid to the ethylene double bond while coordinating with chloroethene to stabilize the transition state. A distributor within the reactor ensures even dispersion, maximizing contact between monomers and the catalyst. The exothermic reaction is moderated by a reboiler, which recirculates condensate to maintain isothermal conditions.

Table 1: Optimal Reaction Parameters for Terpolymer Synthesis

| Parameter | Range |

|---|---|

| Temperature | 100–160°C |

| Pressure | 0.01–0.2 MPa |

| ZnCl₂ Concentration | 40–60 wt% |

| Monomer Flow Rate | 200–400 kg/h per stream |

Photocatalytic Enhancement of Ethene Incorporation

Light-Driven Activation of Ethylene

Recent advances integrate photocatalytic systems to enhance ethene reactivity. Pt/ZnO nanoparticles, when irradiated with visible light, generate electron-hole pairs that weaken the C–H bonds in ethene, promoting insertion into the growing polymer chain. This method achieves ethene conversion rates of 867.8 μmol·h⁻¹·g⁻¹ with 97.56% selectivity, reducing side reactions such as chlorination or crosslinking.

Mechanistic Insights

The Mars–van Krevelen mechanism governs this process:

- Oxidation : Photogenerated holes (h⁺) on ZnO oxidize lattice oxygen to active O⁻ species.

- Hydrogen Abstraction : O⁻ extracts H from ethene, forming adsorbed vinyl intermediates.

- Propagation : Vinyl intermediates copolymerize with chloroethene and prop-2-enoic acid.

This approach minimizes energy consumption compared to thermal methods and extends catalyst lifespan by avoiding coking.

Refining and Purification Protocols

Two-Stage Absorption and Drying

The crude terpolymer undergoes sequential purification:

Comparative Analysis of Industrial vs. Photocatalytic Methods

Energy Efficiency

Chemical Reactions Analysis

Chloroethene

Chloroethene undergoes various chemical reactions, including polymerization to form polyvinyl chloride (PVC). It can also participate in addition reactions with halogens and hydrogen halides. For example, chloroethene reacts with hydrogen chloride to form 1,2-dichloroethane .

Ethene

Ethene is highly reactive and undergoes several types of reactions, including:

Polymerization: Ethene can be polymerized to form polyethylene.

Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.

Halogenation: Ethene reacts with halogens to form dihaloethanes

Prop-2-enoic acid

Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It also participates in addition reactions with alcohols to form esters and can be involved in oxidation reactions .

Scientific Research Applications

Chloroethene

Chloroethene is extensively used in the production of polyvinyl chloride (PVC), which is utilized in various applications such as pipes, cables, and packaging materials. It is also studied for its environmental impact and biodegradation by microbial communities .

Ethene

Ethene is a crucial compound in the chemical industry, used as a precursor for the production of polyethylene, ethylene oxide, and ethylene glycol. It is also a natural plant hormone that regulates fruit ripening and is used in agriculture to control the ripening process .

Prop-2-enoic acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, adhesives, and coatings.

Mechanism of Action

Chloroethene

Chloroethene exerts its effects primarily through polymerization, where the double bond in the molecule reacts to form long chains of polyvinyl chloride. This process involves free radical mechanisms initiated by heat or catalysts .

Ethene

Ethene acts as a plant hormone by binding to specific receptors in plant cells, triggering a cascade of biochemical reactions that lead to fruit ripening and other growth processes. In industrial applications, ethene undergoes various chemical reactions to form different products .

Prop-2-enoic acid

Prop-2-enoic acid polymerizes through a free radical mechanism, where the double bond reacts to form long chains of polyacrylic acid. This process can be initiated by heat, light, or chemical initiators .

Comparison with Similar Compounds

Chloroethene (Vinyl Chloride)

- Chemical Structure : CH₂=CHCl (IUPAC name: Chloroethene; common name: Vinyl chloride) .

- Production : Synthesized via chlorination of ethene (forming 1,2-dichloroethane, which is dehydrohalogenated) or by reacting ethyne (acetylene) with HCl .

- Applications : Polymerizes to polyvinyl chloride (PVC), used in construction, insulation, and packaging .

- Environmental Concerns : Persistent in anaerobic environments; reductive dechlorination by Dehalococcoides spp. can yield ethene, but incomplete degradation produces toxic intermediates like vinyl chloride (VC) and cis-dichloroethene (cis-DCE) .

Ethene (Ethylene)

- Chemical Structure : CH₂=CH₂.

- Production : Derived from hydrocarbon cracking or natural plant emissions (e.g., fruit ripening) .

- Applications: Precursor to polyethylene (LDPE, HDPE), ethanol, and synthetic polymers .

- Environmental Role: Biodegradable under aerobic conditions; anaerobic microbial degradation of chlorinated ethenes can produce ethene as a non-toxic end-product .

Prop-2-enoic Acid (Acrylic Acid)

- Chemical Structure : CH₂=CHCOOH.

- Production : Oxidation of propene or via catalytic carbonylative routes.

- Applications : Used in adhesives, coatings, and copolymers (e.g., methyl acrylate polymers) .

- Environmental Impact: Esters like methyl prop-2-enoate are prone to hydrolysis but may persist in aquatic systems depending on substituents .

Comparison with Structurally Similar Compounds

Chloroethene and Halogenated Alkenes

Ethene and Alkenes

Prop-2-enoic Acid and Carboxylic Acid Derivatives

Environmental and Industrial Implications

Degradation Pathways

- Chloroethene : Microbial reductive dechlorination under anaerobic conditions produces ethene, but requires Dehalococcoides spp. . In Fe(III)- or Mn(IV)-rich environments, mineralization to CO₂ occurs without accumulating VC or ethene .

- Ethene : Naturally oxidized to CO₂ and H₂O; serves as a biomarker for complete chloroethene degradation .

- Prop-2-enoic Acid: Esters (e.g., methyl acrylate) hydrolyze to acrylic acid, which undergoes microbial degradation .

Q & A

Basic Research Questions

Q. How can researchers design experiments to compare the polymerization kinetics of chloroethene and ethene under varying catalytic conditions?

- Methodological Answer :

- Experimental Design : Use controlled batch reactors with Ziegler-Natta or metallocene catalysts. Vary temperature (e.g., 50–120°C), pressure (1–10 atm), and monomer-to-catalyst ratios. Monitor conversion rates via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) .

- Data Analysis : Plot conversion vs. time curves to determine rate constants. Compare activation energies using the Arrhenius equation. Validate reproducibility with triplicate trials.

- Safety : Ensure proper ventilation and use explosion-proof equipment due to ethene’s flammability .

Q. What are the recommended protocols for safely handling chloroethene in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed, inert-gas-purged containers away from moisture and oxidizers .

- PPE : Use nitrile gloves (≥0.7 mm thickness) and full-face respirators with ABEK filters. Wear chemical-resistant aprons and eyewear compliant with EN 166 standards .

- Spill Management : Neutralize leaks with activated carbon and evacuate the area immediately.

Q. What experimental approaches are effective for synthesizing prop-2-enoic acid derivatives with controlled stereochemistry?

- Methodological Answer :

- Synthetic Routes : Employ asymmetric catalysis (e.g., organocatalysts or chiral ligands) or enzymatic methods (lipases) to control stereoselectivity .

- Characterization : Confirm stereochemistry via X-ray crystallography (using SHELXL for refinement) or circular dichroism (CD) spectroscopy.

Advanced Research Questions

Q. How can contradictions in reported hydrogen-bonding patterns of prop-2-enoic acid crystals be resolved?

- Methodological Answer :

- Crystallographic Analysis : Use SHELXD for structure solution and SHELXL for refinement. Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs .

- Validation : Cross-check with density functional theory (DFT) calculations to assess bond energetics. Replicate experiments under controlled humidity to rule out environmental effects .

Q. What methodologies address discrepancies in acidity constants (pKa) of prop-2-enoic acid across solvent systems?

- Methodological Answer :

- Experimental : Conduct potentiometric titrations in aprotic (e.g., DMSO) and protic (e.g., water) solvents. Use UV-Vis spectroscopy to track deprotonation .

- Data Reconciliation : Apply the Yasuda-Shedlovsky extrapolation to account for solvent dielectric effects. Compare results with COSMO-RS computational models .

Q. How does the electron-withdrawing chlorine substituent in chloroethene influence its reactivity compared to ethene?

- Methodological Answer :

- Kinetic Studies : Perform competitive electrophilic addition reactions (e.g., bromination) under identical conditions. Quantify product ratios via GC-MS .

- Computational Analysis : Calculate electron density maps (using Gaussian or ORCA) to compare LUMO energies and regioselectivity trends .

Key Considerations

- Data Contradictions : Always cross-validate findings using multiple techniques (e.g., experimental and computational) .

- Safety Compliance : Adhere to EN 374 standards for gloves and NIOSH guidelines for respiratory protection .

- Ethical Reporting : Clearly document methodological limitations and reproducibility checks in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.